6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine
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Overview
Description
6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methoxyaniline as a starting material, which undergoes a series of reactions including cyclization and functional group modifications to yield the desired compound . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine can be compared with other naphthyridine derivatives, such as:
10-Methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides: These compounds also exhibit significant biological activities and have been studied for their potential as anticancer agents.
Benzo[c][1,7]naphthyridine derivatives: These compounds have shown potential as scaffolds for the development of MAO inhibitors and other therapeutic agents.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
125866-29-7 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-methoxy-10-phenylbenzo[b][1,6]naphthyridine |
InChI |
InChI=1S/C19H14N2O/c1-22-17-9-5-8-14-18(13-6-3-2-4-7-13)15-12-20-11-10-16(15)21-19(14)17/h2-12H,1H3 |
InChI Key |
RAGBVXTWKURQGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=C(C=CN=C3)N=C21)C4=CC=CC=C4 |
Origin of Product |
United States |
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